molecular formula C8H7ClFNO2 B1530533 Methyl 3-amino-2-chloro-6-fluorobenzoate CAS No. 1268830-74-5

Methyl 3-amino-2-chloro-6-fluorobenzoate

Cat. No.: B1530533
CAS No.: 1268830-74-5
M. Wt: 203.6 g/mol
InChI Key: ZQJVCISEAGMQIT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-6-fluorobenzoate is a chemical compound characterized by the presence of a methyl ester group, an amino group, a chloro group, and a fluoro group on a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-2-chloro-6-fluorobenzoic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the starting materials are added in measured quantities to a reactor.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reagents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-chloro-6-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of bioactive molecules. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-chloro-6-fluorobenzoate exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

  • Methyl 2-amino-3-fluorobenzoate: Similar structure but different positions of the amino and fluoro groups.

  • Methyl 3-amino-2-fluorobenzoate: Similar structure but different positions of the chloro and fluoro groups.

  • Methyl 2-chloro-3-fluorobenzoate: Similar structure but different positions of the amino and chloro groups.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications range from the synthesis of complex organic molecules to potential therapeutic uses in medicine.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 3-amino-2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVCISEAGMQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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